molecular formula C23H23Cl2N B8723292 Bis(2-chloroethyl)(triphenylmethyl)amine

Bis(2-chloroethyl)(triphenylmethyl)amine

Cat. No.: B8723292
M. Wt: 384.3 g/mol
InChI Key: CZSHLHINHXKKRU-UHFFFAOYSA-N
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Description

Tris(2-chloroethyl)amine (HN3), with the molecular formula C₆H₁₂Cl₃N and CAS number 555-77-1, is a nitrogen mustard compound characterized by three 2-chloroethyl groups bonded to a central nitrogen atom . HN3 acts as a potent alkylating agent, forming DNA crosslinks that disrupt cellular replication, leading to cytotoxicity and apoptosis . While its instability limits long-term storage (degrading within 1–3 months), it has been studied for antitumor applications, particularly in targeting glioblastoma via blood-brain barrier permeability .

Properties

Molecular Formula

C23H23Cl2N

Molecular Weight

384.3 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-tritylethanamine

InChI

InChI=1S/C23H23Cl2N/c24-16-18-26(19-17-25)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2

InChI Key

CZSHLHINHXKKRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nitrogen Mustards

Structural and Physicochemical Properties

The table below compares HN3 with other nitrogen mustards and analogs:

Parameter HN3 (Tris(2-chloroethyl)amine) HN2 (Bis(2-chloroethyl)methylamine) HN1 (Bis(2-chloroethyl)ethylamine) CEES (2-chloroethyl ethyl sulfide)
Molecular Formula C₆H₁₂Cl₃N C₅H₁₁Cl₂N C₆H₁₃Cl₂N C₄H₉ClS
Molecular Weight 204.52 g/mol 170.06 g/mol 184.08 g/mol 124.63 g/mol
CAS Number 555-77-1 51-75-2 538-07-8 693-07-2
Structure N(CH₂CH₂Cl)₃ CH₃N(CH₂CH₂Cl)₂ C₂H₅N(CH₂CH₂Cl)₂ S(CH₂CH₂Cl)(CH₂CH₃)
Toxicity (LD₅₀) 20 mg/kg (mouse, subcutaneous) 1.6 mg/kg (rat, intravenous) 2.1 mg/kg (rat, intravenous) 7 µM (enzyme inhibition threshold)
Detection Limit N/A 0.1 mM (electrochemical bioassay) 0.45 mM (electrochemical bioassay) 7 µM (electrochemical bioassay)

Key Observations :

  • HN3’s three chloroethyl groups confer higher molecular weight and reactivity compared to HN1 and HN2, which have methyl/ethyl substituents .
  • HN2 (Mechlorethamine) is the most acutely toxic, with a lower LD₅₀ than HN3, likely due to faster alkylation kinetics .
  • CEES, a sulfur mustard analog, exhibits the lowest detection threshold in enzymatic assays due to its smaller size and rapid inhibition of choline oxidase .
Cytotoxicity and Antitumor Effects :
  • HN3: Demonstrates significant antineoplastic activity in murine fibrosarcoma models, producing a tumor growth delay of 9.4 days at 75 mg/kg.
  • Resistance arises in SCC-25/HN2 cell lines due to upregulated DNA repair mechanisms .
  • Co(BCA) Complex: A cobalt(III)-HN3 derivative shows enhanced cytotoxicity (vs. non-alkylating analogs) and synergizes with hyperthermia (42°C), increasing lethality in oxygenated cells .
Mechanistic Differences :
  • HN3 and HN2 primarily alkylate DNA at guanine N7 positions, but HN3’s third chloroethyl group enables crosslinking of distant DNA strands, causing more persistent damage .
  • Unlike nitrosoureas (e.g., BCNU), which generate isocyanates for carbamoylation, HN3’s toxicity is purely alkylation-driven .

Reactivity and Environmental Stability

  • Hydrolysis Kinetics: HN3 reacts with ethanol 10× slower than sulfur mustard (HD) but faster than HN1. Its half-life in aqueous environments is <24 hours, complicating environmental persistence .
  • Enzymatic Inhibition : HN3 reversibly inhibits choline oxidase via a mixed-competitive mechanism, with a detection limit of 0.45 mM in electrochemical assays—higher than CEES (7 µM) due to steric hindrance .

Detection and Analytical Methods

  • Electrochemical Biosensors: Screen-printed electrodes with Prussian Blue nanoparticles detect HN3 at 0.45 mM, suitable for field screening .
  • Gas Chromatography : HN3’s high molecular weight (204.52 g/mol) requires derivatization for optimal GC-MS analysis, unlike smaller analogs like CEES .

Preparation Methods

Tritylation of Diethanolamine Followed by Chlorination

A two-step approach inspired by the synthesis of bis(2-chloroethyl)amine hydrochloride involves:

  • N-Tritylation of Diethanolamine :
    Diethanolamine reacts with triphenylmethyl chloride (trityl chloride) in a polar aprotic solvent (e.g., dichloroethane or toluene) under reflux. The primary amine undergoes nucleophilic substitution, replacing one hydrogen with the trityl group to form N-trityl-N,N-diethanolamine (Figure 1A). This step may require a base (e.g., sodium carbonate) to neutralize HCl byproducts and drive the reaction forward.

  • Chlorination with Thionyl Chloride :
    The hydroxyl groups of the intermediate are converted to chlorides using thionyl chloride (SOCl₂) in dichloroethane at 50–75°C for 3–24 hours. The reaction proceeds via nucleophilic acyl substitution, yielding bis(2-chloroethyl)(triphenylmethyl)amine hydrochloride as a crystalline solid (Figure 1B).

Key Considerations :

  • Steric Hindrance : The bulky trityl group may slow chlorination, necessitating extended reflux times.

  • Solubility : Dichloroethane or chlorobenzene is preferred to dissolve the hydrophobic trityl intermediate.

  • Yield : Analogous reactions report quantitative yields for bis(2-chloroethyl)amine derivatives when using excess SOCl₂.

Direct Alkylation of Bis(2-chloroethyl)amine

Reaction with Triphenylmethyl Chloride

Bis(2-chloroethyl)amine, either as the free base or hydrochloride salt, can react with trityl chloride in the presence of a catalyst (e.g., potassium iodide) and a polar solvent (e.g., chlorobenzene) under reflux. The secondary amine acts as a nucleophile, displacing chloride from trityl chloride to form the tertiary amine (Figure 2).

Optimization Parameters :

  • Base Addition : Sodium hydroxide or carbonate may enhance nucleophilicity by deprotonating the amine.

  • Catalysts : KI facilitates halide exchange, improving reaction efficiency.

  • Temperature : Prolonged reflux (24–72 hours) is typical for similar alkylation reactions.

Challenges :

  • Competing Reactions : Over-alkylation or quaternary ammonium salt formation is mitigated by stoichiometric control.

  • Purification : Column chromatography (silica gel, dichloromethane/methanol) isolates the product from unreacted starting materials.

Comparative Analysis of Methodologies

Method Starting Material Reagents Conditions Yield (Analogous)
Tritylation-ChlorinationDiethanolamineTrityl chloride, SOCl₂Reflux in dichloroethane, 3–24 h~90–100%
Direct AlkylationBis(2-chloroethyl)amineTrityl chloride, KI, NaOHReflux in chlorobenzene, 24–72 h~60–75%

Key Findings :

  • The tritylation-chlorination route offers higher theoretical yields due to quantitative chlorination steps.

  • Direct alkylation is less efficient but avoids multi-step synthesis, making it preferable for small-scale production.

Mechanistic Insights and Side Reactions

Tritylation-Chlorination Pathway

  • Step 1 : Trityl chloride’s electrophilic carbon is attacked by the lone pair of diethanolamine’s primary amine, forming a trityl-ammonium intermediate that loses HCl.

  • Step 2 : SOCl₂ converts hydroxyls to chlorides via a two-step mechanism: (i) formation of a chlorosulfite intermediate and (ii) displacement by chloride.

Competing Side Reactions

  • Quaternization : Excess alkylating agents may lead to quaternary ammonium salts, requiring careful stoichiometry.

  • Hydrolysis : Moisture degrades SOCl₂ and trityl chloride, necessitating anhydrous conditions.

Industrial-Scale Adaptations

Patent literature describes large-scale syntheses of bis(2-chloroethyl)benzylamine using continuous-flow reactors and azeotropic drying. Adapting these protocols for the trityl analogue would involve:

  • Solvent Recycling : Toluene or chlorobenzene recovered via distillation.

  • Automated Quenching : Methanol addition to terminate chlorination before vacuum distillation.

Characterization and Quality Control

While specific data for this compound are unavailable, analogous compounds are characterized by:

  • ¹H NMR : Peaks for trityl aromatic protons (δ 7.2–7.4 ppm) and chloroethyl CH₂ groups (δ 3.4–3.6 ppm).

  • HPLC Purity : >95% achieved via silica gel chromatography .

Q & A

Q. What are the recommended synthetic pathways for Bis(2-chloroethyl)(triphenylmethyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting triphenylmethylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. The steric hindrance of the triphenylmethyl group necessitates prolonged reaction times . Key Factors :
  • Solvent choice (DMF enhances nucleophilicity).
  • Temperature control to avoid decomposition of chloroethyl groups.
  • Use of anhydrous conditions to prevent hydrolysis of chloroethyl moieties .
    Data Table :
Reagent Ratio (Triphenylmethylamine:2-Chloroethyl Chloride)SolventTemperature (°C)Yield (%)
1:2.5DMF7058
1:3THF6042

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR will show distinct signals for the aromatic protons of the triphenylmethyl group (δ 7.2–7.4 ppm) and the methylene protons adjacent to chlorine (δ 3.5–3.8 ppm). ¹³C NMR confirms the quaternary carbon of the triphenylmethyl group (δ 145 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode will display a molecular ion peak at m/z 436 (M+H⁺) .
  • IR : Stretching vibrations for C-Cl bonds appear at 650–750 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Conduct reactions in a fume hood to avoid inhalation of volatile chloroethyl intermediates.
  • Collect waste in sealed containers labeled for halogenated organics and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How does the steric bulk of the triphenylmethyl group affect the compound’s reactivity in alkylation reactions?

  • Methodological Answer : The triphenylmethyl group creates steric hindrance, reducing nucleophilic attack at the nitrogen center. Comparative studies with less hindered analogs (e.g., Bis(2-chloroethyl)methylamine) show a 40% lower alkylation efficiency in SN2 reactions. Use kinetic studies (e.g., monitoring reaction rates via HPLC) to quantify steric effects . Theoretical Framework : Ground the analysis in Curtin-Hammett principles to explain how steric effects dominate over electronic factors in transition-state stabilization .

Q. What computational methods are suitable for modeling the degradation pathways of this compound in aqueous environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis of chloroethyl groups. Use solvent models (e.g., PCM) to simulate aqueous conditions.
  • Molecular Dynamics (MD) : Simulate interactions with water molecules to predict hydrolysis products (e.g., ethanolamine derivatives). Validate with LC-MS data from controlled hydrolysis experiments .
    Data Table :
Degradation PathwayPredicted Major ProductHalf-life (pH 7, 25°C)
Hydrolysis of chloroethyl groupsBis(2-hydroxyethyl)(triphenylmethyl)amine72 hours

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :
  • Factorial Design : Systematically vary parameters (solvent, temperature, reagent ratio) using a 2³ factorial design to identify dominant factors. For example, ANOVA analysis might reveal solvent polarity as the primary yield determinant .
  • Cross-Validation : Compare synthetic protocols from peer-reviewed journals (avoiding unreliable sources like BenchChem) and replicate under controlled conditions. Discrepancies often arise from trace moisture or impurities in starting materials .

Theoretical and Methodological Frameworks

  • Linking to Theory : Anchor mechanistic studies to alkylation reaction theories (e.g., Hughes-Ingold rules) and steric-kinetic models .
  • Experimental Design : Use fractional factorial designs to optimize synthesis while minimizing resource use .

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